molecular formula C12H9N3O2 B13884756 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

Cat. No.: B13884756
M. Wt: 227.22 g/mol
InChI Key: RMOPXAPTLWBUTR-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a chemical compound with the molecular formula C12H9N3O2 It is known for its unique structure, which includes a pyridazinone ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.

    Attachment of the Benzonitrile Moiety: The final step involves the coupling of the pyridazinone derivative with a benzonitrile compound, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often employ continuous flow reactors, advanced catalysts, and automated systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Amino derivatives

    Substitution: Functionalized pyridazinone derivatives

Scientific Research Applications

4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. Its hydroxymethyl and nitrile groups play crucial roles in binding to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a phenoxy group instead of a pyridazinone ring.

    4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]phenol: Similar structure but with a phenol group instead of a benzonitrile moiety.

Uniqueness

4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile stands out due to its unique combination of a pyridazinone ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

4-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile

InChI

InChI=1S/C12H9N3O2/c13-7-9-1-3-10(4-2-9)15-6-5-12(17)11(8-16)14-15/h1-6,16H,8H2

InChI Key

RMOPXAPTLWBUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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